Rolapitant - 552292-08-7

Rolapitant

Catalog Number: EVT-254791
CAS Number: 552292-08-7
Molecular Formula: C25H26F6N2O2
Molecular Weight: 500.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Rolapitant is an azaspiro compound that is 1,7-diazaspiro[4.5]decan-2-one carrying additional phenyl and 1-{[3,5-bis(trifluoromethyl)phenyl]ethoxy}methyl substituents at position 8. Used (in the form of the hydrochloride hydrate) for the prevention of delayed nausea and vomiting associated with initial and repeat courses of emetogenic cancer chemotherapy. It has a role as an antiemetic and a neurokinin-1 receptor antagonist. It is an ether, an azaspiro compound, a member of pyrrolidin-2-ones, a member of piperidines and an organofluorine compound. It is a conjugate base of a rolapitant(1+).
Rolapitant is a potent, highly selective, long-acting Neurokinin-1 (NK-1) receptor antagonist approved for the prevention of delayed chemotherapy-induced nausea and vomiting (CINV) in adults. Delayed-phase CINV typically occurs >24 hours after chemotherapy treatment and is principally mediated by Neurokinin-1 and its ligand Substance P, which is released in the gut following chemotherapy administration. Neurokinin-1 is also known as Tachykinin Receptor 1 (TACR1), Neurokinin 1 Receptor (NK1R), and Substance P Receptor (SPR). By blocking Substance P from interacting with NK-1 receptors in the gut and the central nervous system, rolapitant prevents late-phase CINV. Unlike other available NK-1 receptor antagonists, rolapitant is not an inhibitor of Cytochrome P450 enzyme CYP3A4 and has a long elimination half-life, allowing a single dose to prevent both acute and late-phase CINV during the first 120 hours post-chemotherapy.
Rolapitant is a Substance P/Neurokinin-1 Receptor Antagonist. The mechanism of action of rolapitant is as a Neurokinin 1 Antagonist, and Cytochrome P450 2D6 Inhibitor, and Breast Cancer Resistance Protein Inhibitor, and P-Glycoprotein Inhibitor.
Rolapitant is an orally available antiemetic agent that is used to prevent cancer chemotherapy related nausea and vomiting. Rolapitant therapy has not been associated with serum enzyme elevations or with instances of clinically apparent liver injury with jaundice.
Rolapitant is an orally bioavailable, centrally-acting, selective, neurokinin 1 receptor (NK1-receptor) antagonist, with potential antiemetic activity. Upon oral administration, rolapitant competitively binds to and blocks the activity of the NK1-receptor in the central nervous system, thereby inhibiting the binding of the endogenous ligand, substance P (SP). This may prevent both SP-induced emesis and chemotherapy-induced nausea and vomiting (CINV). The interaction of SP with the NK1-receptor plays a key role in the induction of nausea and vomiting caused by emetogenic cancer chemotherapy. Compared to other NK1-receptor antagonists, rolapitant has both a more rapid onset of action and a much longer half-life.
See also: Rolapitant Hydrochloride (has salt form).

SCH720881

Compound Description: SCH720881 is the major metabolite of Rolapitant. Unlike Rolapitant, it does not inhibit P-glycoprotein (P-gp) or breast cancer resistance protein (BCRP) efflux transporters. [] It also lacks inhibitory effects on CYP450 enzymes (2D6/2C9/2C19/2B6/2C8). []

Relevance: This metabolite is relevant to understanding the long-term effects of Rolapitant. While Rolapitant demonstrates inhibition of certain enzymes and transporters, the absence of these effects in its primary metabolite is crucial for assessing potential drug-drug interactions beyond Rolapitant's terminal half-life. [, ]

Dextromethorphan

Compound Description: Dextromethorphan (DET) is a commonly used probe substrate for assessing CYP2D6 enzyme activity. []

Relevance: Research indicates Rolapitant significantly inhibits CYP2D6, leading to a substantial increase in dextromethorphan exposure. This interaction highlights the potential for clinically relevant drug-drug interactions between Rolapitant and other medications metabolized by CYP2D6. []

Tolbutamide

Compound Description: Tolbutamide (TOL) acts as a probe substrate for evaluating the activity of the CYP2C9 enzyme. []

Relevance: Studies using tolbutamide demonstrate that Rolapitant does not inhibit the CYP2C9 enzyme and does not clinically impact the exposure of drugs metabolized by CYP2C9. []

Omeprazole

Compound Description: Omeprazole (OMP) is a commonly used probe substrate for assessing the activity of the CYP2C19 enzyme. []

Relevance: Although Rolapitant administration resulted in a slight increase in omeprazole exposure, this increase is considered clinically insignificant. [] Therefore, Rolapitant does not appear to have a major interaction with drugs metabolized by CYP2C19.

Efavirenz

Compound Description: Efavirenz (EFA) is a probe substrate for assessing the activity of the CYP2B6 enzyme. []

Relevance: Co-administration of Rolapitant with efavirenz did not show any clinically relevant changes in efavirenz exposure. This finding indicates that Rolapitant is unlikely to interact with drugs metabolized by the CYP2B6 pathway. []

Repaglinide

Compound Description: Repaglinide (REP) is a probe substrate used to evaluate the activity of the CYP2C8 enzyme. []

Relevance: Studies demonstrate that Rolapitant does not inhibit the CYP2C8 enzyme, as evidenced by the lack of significant changes in repaglinide exposure when co-administered with Rolapitant. []

Digoxin

Compound Description: Digoxin is a medication used to treat heart failure and is a known substrate of the P-glycoprotein (P-gp) efflux transporter. []

Relevance: Research shows that Rolapitant inhibits P-gp, resulting in increased digoxin exposure, particularly its peak concentration (Cmax), when co-administered. [] This interaction necessitates monitoring for potential digoxin toxicity in patients receiving both medications.

Sulfasalazine

Compound Description: Sulfasalazine is a drug primarily used to treat ulcerative colitis and is a known substrate of the Breast Cancer Resistance Protein (BCRP) efflux transporter. []

Relevance: Co-administration of Rolapitant with sulfasalazine leads to a notable increase in sulfasalazine exposure. [] This interaction, attributed to Rolapitant's inhibitory effect on BCRP, highlights the need for vigilance regarding potential adverse effects of BCRP substrates when prescribed alongside Rolapitant.

Midazolam

Compound Description: Midazolam is a medication used for sedation and is metabolized primarily by the CYP3A4 enzyme. []

Relevance: Studies show that Rolapitant, unlike other neurokinin-1 receptor antagonists, does not inhibit or induce CYP3A4 activity. This is evidenced by the unchanged pharmacokinetic profile of midazolam when co-administered with Rolapitant. []

Ketoconazole

Compound Description: Ketoconazole is a potent inhibitor of the CYP3A4 enzyme. []

Relevance: Co-administration of ketoconazole with Rolapitant resulted in a minor increase in Rolapitant exposure. This finding suggests that even strong CYP3A4 inhibitors like ketoconazole have minimal impact on Rolapitant levels, making dose adjustments unlikely in such cases. []

Rifampin

Compound Description: Rifampin is a potent inducer of the CYP3A4 enzyme. []

Relevance: Studies show that repeated administration of rifampin significantly reduces Rolapitant exposure. [] This suggests that dose adjustments may be necessary when Rolapitant is co-administered with strong CYP3A4 inducers like rifampin.

Ondansetron

Compound Description: Ondansetron is a 5-hydroxytryptamine type 3 (5-HT3) receptor antagonist, commonly used as an antiemetic agent in the prevention of chemotherapy-induced nausea and vomiting (CINV). [, ]

Relevance: Ondansetron often serves as part of the control group in clinical trials evaluating Rolapitant's efficacy in preventing CINV. These trials help determine the additional benefit Rolapitant provides when added to standard antiemetic regimens including 5-HT3 antagonists like ondansetron. [, ]

Dexamethasone

Compound Description: Dexamethasone is a corticosteroid commonly used in combination with other antiemetics to prevent CINV. [, ]

Relevance: Similar to ondansetron, dexamethasone represents a key component of control regimens in Rolapitant clinical trials. [, ] Notably, unlike other NK-1 receptor antagonists like aprepitant and netupitant, Rolapitant does not require dose adjustments for dexamethasone, as it does not inhibit or induce CYP3A4. [, ]

Source and Classification

Rolapitant is derived from l-pyroglutamic acid through a multi-step synthetic process. It belongs to a class of medications that target neurokinin receptors, specifically the NK1 receptor, which plays a crucial role in the emetic response associated with chemotherapy . Its chemical formula is C25H26F6N2O2C_{25}H_{26}F_{6}N_{2}O_{2}, with a molar mass of approximately 500.485 g/mol.

Synthesis Analysis

The synthesis of Rolapitant involves several key steps, starting from commercially available l-pyroglutamic acid. The process includes:

  1. Formation of Pyrrolo-Oxazolidone: l-Pyroglutamic acid is condensed with trimethylacetaldehyde in the presence of methanesulfonic acid and N-methyl-2-pyrrolidone (NMP) to form pyrrolo-oxazolidone with a yield of 72% .
  2. Deprotonation and Alkylation: The pyrrolo-oxazolidone is deprotonated using lithium hexamethyldisilazide (LHMDS) and subjected to stereoselective alkylation with methyl formate, facilitated by copper chloride as a Lewis acid .
  3. Reduction and Ring Closure: The resultant compound undergoes reduction using sodium borohydride in acetic acid/toluene, followed by ring-closing metathesis facilitated by Hoveyda-Grubbs catalyst, yielding Rolapitant hydrochloride hydrate as a white crystalline solid .

This multi-step synthesis emphasizes careful control of reaction conditions, including temperature and pressure, to ensure high yields and purity of the final product.

Molecular Structure Analysis

The molecular structure of Rolapitant features a complex arrangement that includes:

  • Core Structure: A spirocyclic system that contributes to its binding affinity for the NK1 receptor.
  • Functional Groups: The presence of fluorinated groups enhances its pharmacological properties.
  • Stereochemistry: The molecule contains stereocenters that are critical for its activity; thus, stereochemical purity is essential in its synthesis .

The three-dimensional configuration can be represented as follows:

Rolapitant Structure\text{Rolapitant Structure}

This structural complexity allows for high specificity towards the NK1 receptor while minimizing interactions with other receptors.

Chemical Reactions Analysis

Rolapitant undergoes various chemical reactions during its synthesis:

  1. Condensation Reactions: Key condensation steps involve forming carbon-carbon bonds between aldehydes and amines.
  2. Reduction Reactions: Sodium borohydride is utilized to reduce imines to amines effectively.
  3. Metathesis Reactions: Ring-closing metathesis is employed to form the spirocyclic structure, which is pivotal for its biological activity .

These reactions are characterized by specific parameters such as temperature control, solvent choice (e.g., toluene, ethanol), and catalytic conditions.

Mechanism of Action

Rolapitant's mechanism of action involves:

  • NK1 Receptor Antagonism: By binding to the NK1 receptor with high affinity, Rolapitant inhibits the action of substance P, a neuropeptide involved in mediating nausea and vomiting responses.
  • Pharmacodynamics: It effectively blocks the NK1 receptor without significant interaction with other related receptors, demonstrating over 1000-fold selectivity over other targets .

The pharmacokinetics indicate that Rolapitant has nearly complete bioavailability with an elimination half-life ranging from 169 to 183 hours, allowing for sustained therapeutic effects after administration .

Physical and Chemical Properties Analysis

Rolapitant exhibits several notable physical and chemical properties:

  • Appearance: It appears as a white to off-white crystalline powder.
  • Solubility: Maximum solubility occurs at pH levels between 2 and 4, which is relevant for formulation development.
  • Stability: The compound shows low solubility at physiological pH (approximately 4 mcg/ml), necessitating careful formulation strategies to enhance solubility for intravenous administration .

These properties are critical for ensuring effective delivery and therapeutic efficacy.

Applications

Rolapitant is primarily used in clinical settings for:

  • Chemotherapy-Induced Nausea and Vomiting: It is indicated for patients undergoing chemotherapy who are at risk of severe nausea and vomiting.
  • Combination Therapy: Often used in conjunction with other antiemetics to provide comprehensive management of nausea symptoms during cancer treatment .

Research continues into expanding its applications beyond oncology-related nausea, exploring potential uses in other areas where substance P plays a role.

Properties

CAS Number

552292-08-7

Product Name

Rolapitant

IUPAC Name

(5S,8S)-8-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-1,9-diazaspiro[4.5]decan-2-one

Molecular Formula

C25H26F6N2O2

Molecular Weight

500.5 g/mol

InChI

InChI=1S/C25H26F6N2O2/c1-16(17-11-19(24(26,27)28)13-20(12-17)25(29,30)31)35-15-23(18-5-3-2-4-6-18)10-9-22(14-32-23)8-7-21(34)33-22/h2-6,11-13,16,32H,7-10,14-15H2,1H3,(H,33,34)/t16-,22-,23-/m1/s1

InChI Key

FIVSJYGQAIEMOC-ZGNKEGEESA-N

SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CCC(=O)N3)CN2)C4=CC=CC=C4

Synonyms

(5S,8S)-8-(((1R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)methyl)-8-phenyl-1,7-diazaspiro(4.5)decan-2-one
8-((1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)methyl)-8-phenyl-1,7-diazaspiro(4,5)decan-2-one
rolapitant
SCH 619734
Varubi

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CCC(=O)N3)CN2)C4=CC=CC=C4

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@]2(CC[C@]3(CCC(=O)N3)CN2)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.